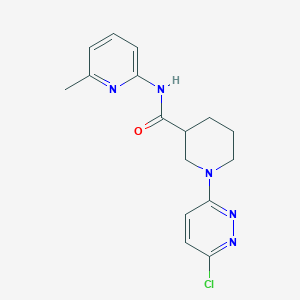
1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chloropyridazinyl group and a methylpyridinyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Chloropyridazinyl Intermediate: This step involves the chlorination of a pyridazine derivative under controlled conditions.
Formation of the Methylpyridinyl Intermediate: This step involves the methylation of a pyridine derivative.
Coupling Reaction: The chloropyridazinyl and methylpyridinyl intermediates are then coupled with a piperidine-3-carboxamide under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment for the reactions and purification processes.
化学反応の分析
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloropyridazinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its interactions with biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
1-(6-クロロピリダジン-3-イル)-N-(6-メチルピリジン-2-イル)ピペリジン-3-カルボキサミドの作用機序は、分子標的との特定の相互作用に依存します。 潜在的なメカニズムには以下が含まれます。
受容体への結合: この化合物は、生物学的システム内の特定の受容体に結合し、その活性を調節する可能性があります。
酵素阻害: 特定の酵素の阻害剤として作用し、生化学的経路に影響を与える可能性があります。
シグナル伝達: この化合物は、シグナル伝達経路に影響を与え、細胞応答の変化につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(6-クロロピリダジン-3-イル)-N-(6-メチルピリジン-2-イル)ピペリジン-3-カルボキサミド: ピリダジン環とピリジン環に異なる置換基を持つ他のピペリジンカルボキサミドと比較することができます。
他のピペリジンカルボキサミド: ピペリジン環に異なる官能基を持つ化合物も比較の対象となります。
独自性
1-(6-クロロピリダジン-3-イル)-N-(6-メチルピリジン-2-イル)ピペリジン-3-カルボキサミドの独自性は、その官能基の組み合わせにあり、これにより独特の化学的および生物学的性質がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides that have different substituents on the pyridazine and pyridine rings.
Other Piperidine Carboxamides: Compounds with different functional groups on the piperidine ring can also be considered for comparison.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
特性
分子式 |
C16H18ClN5O |
|---|---|
分子量 |
331.80 g/mol |
IUPAC名 |
1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H18ClN5O/c1-11-4-2-6-14(18-11)19-16(23)12-5-3-9-22(10-12)15-8-7-13(17)20-21-15/h2,4,6-8,12H,3,5,9-10H2,1H3,(H,18,19,23) |
InChIキー |
KTGPQYCUQMJZSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10996882.png)
![7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10996897.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B10996905.png)
![2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B10996907.png)
![2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10996909.png)
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B10996916.png)
![N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996928.png)
![4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10996944.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10996953.png)
![1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B10996954.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10996966.png)
![N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10996971.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996984.png)
![ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B10996991.png)
